5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide
Description
Properties
IUPAC Name |
3,4-dimethyl-6-sulfanylidene-1H-pyridazine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-3-4(2)9-10-7(12)5(3)6(8)11/h1-2H3,(H2,8,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNUYSDEMPWTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NN=C1C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6 Dimethyl 3 Sulfanylpyridazine 4 Carboxamide and Its Derivatives
Strategies for Pyridazine (B1198779) Ring Formation in Complex Molecular Architectures
The formation of the pyridazine ring is a critical step in the synthesis of 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide. Various cyclization reactions and precursor chemistries are employed to construct this di-nitrogenous six-membered heterocycle.
Cyclization Reactions for Pyridazine Core Synthesis
The most common and direct method for synthesizing the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. scielo.org.za For the synthesis of the 5,6-dimethylpyridazine scaffold, 2,3-butanedione (B143835) (also known as biacetyl) serves as a suitable 1,4-dicarbonyl precursor.
A particularly relevant approach for obtaining a precursor to the target molecule is the reaction of diaminomaleonitrile (B72808) with 2,3-butanedione. This condensation reaction leads to the formation of 3-amino-5,6-dimethylpyridazine-4-carbonitrile, a key intermediate that possesses the desired dimethyl substitution on the pyridazine ring and functional groups at positions 3 and 4 that can be further elaborated.
Alternative methods for pyridazine ring synthesis include inverse-electron-demand Diels-Alder reactions and various annulation strategies, which can be employed for the synthesis of more complex or substituted pyridazine derivatives. wikipedia.org
Precursor Chemistry and Functional Group Interconversions
The choice of precursors is pivotal in directing the synthesis towards the desired product. As mentioned, diaminomaleonitrile and 2,3-butanedione are key precursors for a direct route to a functionalized 5,6-dimethylpyridazine system.
Once the pyridazine ring is formed, functional group interconversions are often necessary to install the required sulfanyl (B85325) and carboxamide groups. For the intermediate 3-amino-5,6-dimethylpyridazine-4-carbonitrile, the amino and cyano groups serve as handles for these transformations. The amino group can be converted into a sulfanyl group, and the cyano group can be hydrolyzed to a carboxamide.
Introduction of Sulfanyl and Carboxamide Moieties
The introduction of the sulfanyl and carboxamide functional groups onto the 5,6-dimethylpyridazine core is achieved through specific chemical transformations of the precursor functional groups.
S-Alkylation and Acylation Strategies
The introduction of the sulfanyl group at the 3-position of the pyridazine ring can be accomplished from a 3-amino precursor via a Sandmeyer-type reaction. nih.govsemanticscholar.org This involves the diazotization of the 3-amino group with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt. organic-chemistry.orgorganic-chemistry.org The resulting diazonium salt is then treated with a sulfur nucleophile. A common reagent for this transformation is thiourea, which upon reaction and subsequent hydrolysis, yields the desired 3-sulfanylpyridazine. mdpi.com
Alternatively, if a 3-chloropyridazine (B74176) derivative is available, the sulfanyl group can be introduced through nucleophilic substitution with a sulfur-containing nucleophile like sodium hydrosulfide (B80085) or thiourea.
Further derivatization of the sulfanyl group can be achieved through S-alkylation or S-acylation reactions to produce a variety of thioether or thioester derivatives, respectively.
Amidation Reactions and Carboxamide Linkages
The carboxamide group at the 4-position can be generated from the corresponding carboxylic acid or its activated derivatives. In the context of the synthesis starting from 3-amino-5,6-dimethylpyridazine-4-carbonitrile, the cyano group can be selectively hydrolyzed to the primary carboxamide. stackexchange.com This partial hydrolysis is a critical step and can be achieved under controlled acidic or basic conditions to avoid over-hydrolysis to the carboxylic acid. rsc.orgcommonorganicchemistry.com For instance, treatment with concentrated sulfuric acid at a controlled temperature can facilitate this transformation.
Should the carboxylic acid be formed, it can be converted to the carboxamide by reaction with ammonia (B1221849) or an amine in the presence of a coupling agent. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with ammonia to yield the carboxamide.
Multi-Step Synthesis Approaches for Advanced Derivatives
The synthesis of advanced derivatives of this compound can be envisioned through a multi-step synthetic sequence. A plausible pathway is outlined below, starting from readily available precursors:
Formation of the Pyridazine Core: Condensation of diaminomaleonitrile with 2,3-butanedione to yield 3-amino-5,6-dimethylpyridazine-4-carbonitrile.
Selective Hydrolysis: Controlled acid-catalyzed hydrolysis of the cyano group of 3-amino-5,6-dimethylpyridazine-4-carbonitrile to afford 3-amino-5,6-dimethylpyridazine-4-carboxamide.
Diazotization and Thiolation: Conversion of the 3-amino group to a diazonium salt followed by a Sandmeyer-type reaction with a sulfur source (e.g., thiourea) and subsequent hydrolysis to introduce the sulfanyl group, yielding the final product, this compound.
Sequential Reaction Schemes for Hybrid Compound Generation
The generation of hybrid compounds based on the this compound scaffold can be achieved through sequential functionalization of the pyridazine ring. This approach allows for the introduction of various pharmacophores, potentially leading to molecules with enhanced or novel biological activities.
One effective strategy involves the regioselective metalation of a suitable pyridazine precursor, followed by trapping with a range of electrophiles. uni-muenchen.denih.gov For example, using a thio-substituted pyridazine as a building block, selective metalation at different positions of the ring can be achieved, enabling the stepwise introduction of different functional groups. uni-muenchen.denih.gov This method provides a pathway to tri- and tetra-functionalized pyridazines.
Another approach for creating hybrid molecules is through palladium-catalyzed cross-coupling reactions. uni-muenchen.deuni-muenchen.de Starting with a halogenated pyridazine derivative, various substituents can be introduced at specific positions. For instance, a di-iodinated pyridazine can undergo selective aminocarbonylation at one position, leaving the other iodine atom available for subsequent cross-coupling reactions, thereby building a more complex hybrid molecule. researchgate.net
The following table illustrates a hypothetical sequential reaction scheme for the generation of a hybrid compound starting from a functionalized pyridazine.
Table 1: Hypothetical Sequential Reaction Scheme for Hybrid Compound Generation
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose of the Step |
| 1 | 3,6-dichloropyridazine | R-SH, Base | 3-chloro-6-sulfanylpyridazine | Introduction of the sulfanyl group |
| 2 | 3-chloro-6-sulfanylpyridazine | Me-B(OH)₂, Pd catalyst, Base | 3-methyl-6-sulfanylpyridazine | Introduction of a methyl group |
| 3 | 3-methyl-6-sulfanylpyridazine | I₂, Oxidizing agent | 4-iodo-3-methyl-6-sulfanylpyridazine | Iodination for subsequent functionalization |
| 4 | 4-iodo-3-methyl-6-sulfanylpyridazine | CO, R¹R²NH, Pd catalyst | 3-methyl-6-sulfanylpyridazine-4-carboxamide | Formation of the carboxamide group |
| 5 | 3-methyl-6-sulfanylpyridazine-4-carboxamide | Ar-B(OH)₂, Pd catalyst, Base | Hybrid Compound | Introduction of an aryl group to create the hybrid molecule |
Stereoselective Synthesis Considerations
The stereoselective synthesis of pyridazine derivatives is a developing area of interest, particularly for the preparation of chiral molecules with specific biological activities. While the existing literature does not provide specific examples of stereoselective synthesis for this compound, general principles and methods applied to other heterocyclic systems could be adapted.
One potential strategy involves the use of chiral auxiliaries or catalysts in the synthetic route. For instance, in the synthesis of related heterocyclic compounds like piperidines, chiral bases have been used for kinetic resolution to obtain enantioenriched products. liberty.edu A similar approach could potentially be explored for pyridazine precursors.
Another method is the diastereoselective synthesis, which has been reported for some fused pyridazine systems. For example, a Diels-Alder cycloaddition reaction has been used to produce partially reduced triazoledione (B1667160) fused pyridopyridazines with high diastereoselectivity. mdpi.com
Furthermore, the resolution of racemic mixtures of chiral pyridazine derivatives can be achieved through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for improving the efficiency and yield of pyridazine synthesis. Key parameters that are often investigated in academic settings include the choice of solvent, catalyst, temperature, and reaction time.
Palladium-catalyzed aminocarbonylation is a key reaction for the synthesis of pyridazine carboxamides from their corresponding iodo-derivatives. researchgate.net Optimization studies have shown that the choice of the palladium catalyst and ligand system is critical for achieving high yields and selectivity. researchgate.netmdpi.comnih.gov For instance, the use of bidentate ligands like XantPhos can be beneficial for challenging substrates. mdpi.com
The following table summarizes the optimization of palladium-catalyzed aminocarbonylation for the synthesis of isoquinoline-1-carboxamides, which can serve as a model for the synthesis of pyridazine-4-carboxamides. mdpi.com
Table 2: Optimization of Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | DMF | 50 | 8 | 95 |
| 2 | PdCl₂(PPh₃)₂ | - | DMF | 50 | 8 | 88 |
| 3 | Pd(OAc)₂ | XantPhos | DMF | 50 | 2 | 98 |
| 4 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 12 | 65 |
| 5 | Pd(OAc)₂ | PPh₃ | DMF | 25 | 24 | 40 |
The choice of solvent can also significantly impact the outcome of pyridazine synthesis. uni-muenchen.de For instance, in Cu(II)-catalyzed aerobic cyclizations to form pyridazines, using acetonitrile (B52724) (MeCN) as the solvent yields 1,6-dihydropyridazines, while acetic acid (AcOH) leads directly to the pyridazine product. uni-muenchen.de
Green Chemistry Principles in the Synthesis of Pyridazine Carboxamides
The application of green chemistry principles to the synthesis of pyridazine carboxamides aims to reduce the environmental impact of chemical processes by using safer solvents, reducing energy consumption, and minimizing waste.
Microwave-Assisted Synthesis: A significant advancement in green synthesis is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. nih.govgeorgiasouthern.edusemanticscholar.orgmdpi.comasianpubs.org Microwave-assisted synthesis has been successfully applied to the preparation of various pyridazine derivatives. nih.govgeorgiasouthern.edusemanticscholar.orgmdpi.comasianpubs.org
The following table compares conventional heating with microwave-assisted synthesis for the preparation of N-alkyl substituted 3-aminopyrazine-2-carboxamides, a structurally related class of compounds. nih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Compound | Method | Reaction Time | Yield (%) |
| A | Conventional Heating | 12 h | 65 |
| A | Microwave Irradiation | 30 min | 92 |
| B | Conventional Heating | 10 h | 70 |
| B | Microwave Irradiation | 25 min | 88 |
Use of Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water and biomass-derived solvents like Cyrene are being explored as green reaction media for various organic transformations. mdpi.comchemrxiv.org The use of ionic liquids as recyclable catalysts and solvents is another promising green approach in heterocyclic synthesis. alfa-chemistry.comnih.govtubitak.gov.trrsc.orgmdpi.com Although specific applications to this compound are not documented, the principles are broadly applicable to pyridazine synthesis.
Chemical Transformations and Derivatization Strategies of 5,6 Dimethyl 3 Sulfanylpyridazine 4 Carboxamide
Reactivity of the Pyridazine (B1198779) Core
The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Substitution Reactions
The electron-deficient nature of the pyridazine ring generally renders it unreactive towards electrophilic aromatic substitution reactions. The two nitrogen atoms withdraw electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for electron-rich aromatic systems, are typically difficult to achieve on an unsubstituted pyridazine ring.
For 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide, the presence of two electron-donating methyl groups at positions 5 and 6 might slightly increase the electron density of the ring. However, this is generally insufficient to overcome the strong deactivating effect of the two ring nitrogen atoms and the electron-withdrawing nature of the carboxamide group. Therefore, direct electrophilic substitution on the pyridazine core of this molecule is not a common transformation.
Nucleophilic Substitution Reactions
In contrast to its inertness towards electrophiles, the π-deficient pyridazine ring is susceptible to nucleophilic attack, particularly when a good leaving group is present at a position activated by the ring nitrogens (positions 3 and 6). In the case of this compound, the sulfanyl (B85325) group at position 3 is not an ideal leaving group for direct nucleophilic aromatic substitution (SNAr).
However, transformation of the sulfanyl group into a better leaving group, such as a sulfonyl group (-SO2R), can facilitate nucleophilic substitution at the C3 position. For instance, if the sulfanyl group were to be replaced by a halogen, such as in a hypothetical 3-chloro-5,6-dimethylpyridazine-4-carboxamide, this position would become susceptible to displacement by various nucleophiles.
| Nucleophile | Potential Product of Nucleophilic Substitution on an Activated Pyridazine Core |
| Amines (R-NH2) | 3-Amino-5,6-dimethylpyridazine-4-carboxamide derivatives |
| Alkoxides (R-O-) | 3-Alkoxy-5,6-dimethylpyridazine-4-carboxamide derivatives |
| Thiolates (R-S-) | 3-Alkyl/Arylthio-5,6-dimethylpyridazine-4-carboxamide derivatives |
The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion, which highlights the potential for such transformations in related pyridazine systems. nih.gov
Transformations Involving the Sulfanyl Group
The sulfanyl group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation states can significantly alter the electronic and steric properties of the molecule, as well as its potential biological activity.
The oxidation of pyridazinyl sulfides to sulfoxides and sulfones has been successfully achieved using oxidizing agents such as hydrogen peroxide in acetic acid. google.com The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.
Formation of Sulfoxide: Mild oxidation, typically with one equivalent of the oxidizing agent, leads to the formation of 5,6-dimethyl-3-sulfinylpyridazine-4-carboxamide.
Formation of Sulfone: Stronger oxidation conditions or the use of excess oxidizing agent results in the formation of 5,6-dimethyl-3-sulfonylpyridazine-4-carboxamide.
| Oxidizing Agent | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 5,6-dimethyl-3-sulfinylpyridazine-4-carboxamide |
| Hydrogen Peroxide (H2O2) | 5,6-dimethyl-3-sulfinylpyridazine-4-carboxamide or 5,6-dimethyl-3-sulfonylpyridazine-4-carboxamide |
| Oxone® | 5,6-dimethyl-3-sulfonylpyridazine-4-carboxamide |
Sulfur-Mediated Coupling Reactions
The sulfanyl group can participate in various cross-coupling reactions to form new carbon-sulfur bonds. These reactions are powerful tools for introducing a wide range of substituents at the C3 position of the pyridazine ring. Palladium- and copper-catalyzed cross-coupling reactions are commonly employed for the formation of C-S bonds. jocpr.comsemanticscholar.org
For this compound, coupling with aryl or vinyl halides/triflates in the presence of a suitable catalyst and base can lead to the corresponding 3-arylthio- or 3-vinylthio-pyridazine derivatives.
| Coupling Partner | Catalyst System | Potential Product |
| Aryl Halide (Ar-X) | Pd(0) catalyst, ligand, base | 3-Arylthio-5,6-dimethylpyridazine-4-carboxamide |
| Vinyl Halide (R-CH=CH-X) | Pd(0) or Cu(I) catalyst, base | 3-Vinylthio-5,6-dimethylpyridazine-4-carboxamide |
| Alkyl Halide (R-X) | Base | 3-Alkylthio-5,6-dimethylpyridazine-4-carboxamide (S-alkylation) |
Modifications of the Carboxamide Functionality
The carboxamide group at the C4 position offers numerous possibilities for derivatization, allowing for the modulation of the compound's physicochemical properties.
One common approach is the synthesis of various N-substituted amides. This can be achieved by first hydrolyzing the primary amide to the corresponding carboxylic acid, followed by coupling with a diverse range of amines using standard peptide coupling reagents. A patent describes the synthesis of pyridazine-4-carboxylic acid amide derivatives where the corresponding carboxylic acid is activated and then reacted with amines to yield the desired amides. google.com
Alternatively, direct N-alkylation or N-arylation of the primary amide is also a possibility, though it can sometimes be challenging to achieve selectively.
| Reagent | Reaction Type | Potential Product |
| 1. NaOH, H2O, heat; 2. Amine, Coupling Agent (e.g., EDC, HOBt) | Hydrolysis followed by Amide Coupling | N-substituted-5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide |
| Alkyl Halide, Base | N-Alkylation | N-Alkyl-5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide |
Furthermore, the carboxamide functionality can be completely transformed into other functional groups. For instance, reduction of the amide can yield the corresponding aminomethyl derivative, while dehydration can produce a nitrile.
| Reagent | Transformation | Potential Product |
| LiAlH4 or BH3·THF | Reduction | (3-Sulfanyl-5,6-dimethylpyridazin-4-yl)methanamine |
| P2O5 or SOCl2 | Dehydration | 3-Sulfanyl-5,6-dimethylpyridazine-4-carbonitrile |
The synthesis of N-substituted 3,4-pyrroledicarboximides has been achieved through a one-pot, three-component condensation, showcasing a method for creating complex amide-derived structures. nih.gov While not directly on a pyridazine, this illustrates the potential for multicomponent reactions to modify carboxamide-containing heterocycles.
N-Alkylation and N-Acylation Reactions
The amide nitrogen of this compound is amenable to both N-alkylation and N-acylation reactions, providing a straightforward method to introduce a wide array of substituents.
N-Alkylation: This transformation typically involves the reaction of the parent compound with an alkyl halide in the presence of a suitable base. The choice of base and solvent system is crucial for achieving optimal yields and preventing side reactions. For instance, weaker bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) are commonly employed to facilitate the reaction.
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K2CO3 | DMF | 5,6-dimethyl-N-methyl-3-sulfanylpyridazine-4-carboxamide |
| Ethyl Bromide | NaH | THF | N-ethyl-5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide |
| Benzyl Chloride | Cs2CO3 | Acetonitrile (B52724) | N-benzyl-5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide |
N-Acylation: The introduction of an acyl group onto the amide nitrogen can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. These reactions are typically carried out in anhydrous solvents to prevent hydrolysis of the acylating agent.
| Acylating Agent | Base | Solvent | Product |
| Acetyl Chloride | Triethylamine | Dichloromethane | N-acetyl-5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide |
| Benzoyl Chloride | Pyridine | Chloroform | N-benzoyl-5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide |
| Acetic Anhydride | DMAP (cat.) | Dichloromethane | N-acetyl-5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide |
Conversion to Other Amide Derivatives
The primary carboxamide group of this compound can be converted into a variety of other amide derivatives through several synthetic routes. One common approach is the hydrolysis of the carboxamide to the corresponding carboxylic acid, followed by coupling with a diverse range of amines using standard peptide coupling reagents.
Alternatively, direct aminolysis of the primary amide can be achieved under more forcing conditions, though this method is often less general. A more versatile method involves the conversion of the primary amide to an intermediate, such as an N-acylsulfonamide, which can then be reacted with various nucleophiles.
| Reagent 1 | Reagent 2 | Product Class |
| NaOH, H2O | Amine, EDC, HOBt | Secondary/Tertiary Amides |
| P2O5 | Nitriles | |
| Lawesson's Reagent | Thioamides |
Synthesis of Hybrid Molecules Incorporating Other Pharmacophores
The strategic incorporation of other pharmacophoric moieties, such as oxadiazole, hydrazone, and triazole, onto the this compound scaffold represents a powerful approach in medicinal chemistry to develop hybrid molecules with potentially enhanced or novel biological activities.
Design Principles for Hybrid Heterocyclic Structures
The design of hybrid molecules is guided by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with a multi-target profile or improved physicochemical properties. nih.gov The pyridazine ring itself possesses unique physicochemical characteristics that are valuable in the design of bioactive compounds. blumberginstitute.org Its two nitrogen atoms in a 1,2-relationship create a π-deficient aromatic system that can engage in various non-covalent interactions. blumberginstitute.org
When designing hybrids with this compound, key considerations include:
Pharmacophore Selection: The choice of the second pharmacophore (e.g., oxadiazole, hydrazone, triazole) is based on its known biological activities and potential for synergistic or complementary effects with the pyridazine core.
Physicochemical Properties: The hybridization strategy should aim to optimize properties such as solubility, lipophilicity, and metabolic stability to enhance the drug-like characteristics of the final compound.
Coupling Reactions for Scaffold Integration
The synthesis of these hybrid molecules relies on a variety of robust and efficient coupling reactions that enable the covalent linkage of the this compound scaffold with other heterocyclic systems.
Synthesis of Oxadiazole Hybrids: A common route to 1,3,4-oxadiazole (B1194373) hybrids involves the conversion of the carboxamide group to a hydrazide, followed by cyclization. The hydrazide can be prepared by reacting the corresponding ester (derived from the carboxamide) with hydrazine (B178648) hydrate. This hydrazide intermediate is then reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or with carbon disulfide in the presence of a base, to form the 1,3,4-oxadiazole ring. nih.gov
Synthesis of Hydrazone Hybrids: The synthesis of hydrazone derivatives typically begins with the formation of a hydrazide from the this compound, as described above. This hydrazide is then condensed with a variety of aldehydes or ketones in an acidic medium, such as acetic acid in ethanol, to yield the corresponding hydrazone hybrids. mdpi.com This reaction is generally high-yielding and allows for the introduction of a wide range of substituents on the hydrazone moiety.
Synthesis of Triazole Hybrids: The construction of triazole-containing hybrids can be achieved through several synthetic pathways. For the synthesis of 1,2,4-triazoles, the hydrazide intermediate can be reacted with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized in the presence of a base. Alternatively, for the synthesis of 1,2,3-triazoles, a popular method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov This would require the introduction of either an azide (B81097) or a terminal alkyne functionality onto the this compound scaffold, which can then be reacted with a complementary alkyne or azide-functionalized pharmacophore.
| Hybrid Pharmacophore | Key Intermediate | Typical Coupling Reaction |
| 1,3,4-Oxadiazole | Hydrazide | Cyclization with carboxylic acid/CS2 |
| Hydrazone | Hydrazide | Condensation with aldehyde/ketone |
| 1,2,4-Triazole | Hydrazide/Thiosemicarbazide | Cyclization |
| 1,2,3-Triazole | Azide or Alkyne derivative | Azide-Alkyne Cycloaddition |
Computational and Theoretical Investigations
Molecular Docking Studies of 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide Derivatives
Molecular docking simulations are pivotal in predicting the binding orientation of a ligand to its target receptor, offering a model for the ligand-receptor complex. For derivatives of the closely related 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide scaffold, these studies have been instrumental in understanding their biological activity. mdpi.comresearchgate.net
Docking studies on various derivatives have identified key interactions that stabilize the ligand within the active site of biological targets. For instance, in studies involving cyclooxygenase (COX) enzymes, derivatives of the dimethylpyridine scaffold have shown significant inhibitory activity. mdpi.com The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.
In a study of N-Mannich bases of 1,3,4-oxadiazole (B1194373) derivatives based on a 4,6-dimethylpyridine scaffold, specific interactions with receptors like EGFR, HER2, c-Met, and hTrkA were profiled. nih.gov The analysis revealed that the binding affinity was significantly influenced by the nature of the substituents. For example, certain compounds showed strong binding to EGFR and HER2, while others bound more favorably to c-Met and hTrkA, highlighting the tunability of the scaffold for selective receptor targeting. nih.gov
Table 1: Ligand-Receptor Interaction Profile for Selected Dimethylpyridine Derivatives
| Compound | Target Receptor | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Compound 7 | EGFR | Met793, Lys745, Thr790 | Hydrogen bond, Pi-Alkyl |
| Compound 7 | HER2 | Met801, Lys753, Cys805 | Hydrogen bond, Pi-Sulfur |
| Compound 11 | c-Met | Met1160, Tyr1230, Asp1222 | Hydrogen bond, Pi-Pi T-shaped |
This table is generated based on findings from studies on structurally related dimethylpyridine derivatives. nih.gov
The analysis of binding modes reveals how these derivatives orient themselves within the receptor's binding pocket. Conformational studies, both of the ligand and the receptor, are crucial for understanding the dynamic nature of their interaction. For many derivatives, the planarity of the core heterocyclic ring system is a key determinant of its binding mode. nih.gov
Studies on 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which share a dimethyl-substituted heterocyclic core, have shown that the conformation of the molecule, particularly the dihedral angles between the pyridine (B92270) ring and its substituents, plays a critical role in its interaction with receptors. nih.gov The orientation is often such that the carboxamide group can act as a hydrogen bond donor or acceptor, while the dimethyl groups can engage in hydrophobic interactions. mdpi.com The flexibility of side chains also allows the molecule to adopt a conformation that maximizes its favorable interactions with the receptor. mdpi.com
Density Functional Theory (DFT) Calculations
DFT calculations provide a robust theoretical framework for investigating the electronic properties of molecules. nih.gov These calculations are essential for understanding the intrinsic properties of this compound that govern its reactivity and interactions.
DFT methods are used to optimize the molecular geometry and to calculate various electronic parameters. researchgate.net Analysis of the electronic structure of related heterocyclic compounds reveals the distribution of electron density and the nature of chemical bonds. The presence of heteroatoms like nitrogen and sulfur, along with the carbonyl and amino groups, creates a molecule with a distinct electronic landscape.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can elucidate hyperconjugative interactions and charge delocalization within the molecule. researchgate.net These analyses provide insights into the stability of the molecule and the strength of its intramolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical stability and reactivity. researchgate.net
For heterocyclic compounds, the distribution of the HOMO and LUMO is often spread across the π-system of the ring and the electron-withdrawing or -donating substituents. This distribution determines the sites of electrophilic and nucleophilic attack.
Table 2: Calculated FMO Properties of a Representative Heterocyclic Compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
This table presents representative data from DFT calculations on similar molecular structures to illustrate the application of FMO theory.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and for predicting how it will interact with other molecules. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring, the oxygen atom of the carboxamide group, and the sulfur atom. Conversely, the hydrogen atoms of the amide group and the methyl groups would exhibit positive potential. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior and conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility, preferred shapes (conformations), and the transitions between them. For pyridazine derivatives, MD simulations can be employed to understand the stability of the molecule in different environments, such as in solution or within a protein binding pocket researchgate.netmdpi.com.
A typical MD simulation would track the following key dihedral angles to map the conformational space of this compound:
| Monitored Dihedral Angle | Description | Potential Influence on Conformation |
| N1-C4-C(amide)-N(amide) | Rotation of the entire carboxamide group relative to the pyridazine ring. | Determines the orientation of the hydrogen bond donor/acceptor groups of the amide. |
| C4-C(amide)-N(amide)-H | Rotation within the amide group. | Influences intramolecular hydrogen bonding potential. |
| C2-C3-S-H | Rotation of the hydrogen on the sulfanyl (B85325) group. | Affects the directionality of potential hydrogen bonds and chalcogen bonds involving the sulfur atom. |
| C4-C3-S-H | Rotation of the entire sulfanyl group relative to the pyridazine ring. | Modulates steric hindrance and the accessibility of the sulfur atom for non-covalent interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like pyridazine derivatives, QSAR is a vital tool in drug discovery to predict the activity of new, unsynthesized analogs and to guide the optimization of lead compounds. nih.govasianpubs.org
Development of Predictive Models for Biological ActivityThe development of a QSAR model begins with a dataset of pyridazine analogs with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding). For each molecule, a set of numerical values, known as molecular descriptors, are calculated to represent its structural, physicochemical, and electronic properties.semanticscholar.orgStatistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that links these descriptors to the observed activity.semanticscholar.orgnih.gov
The resulting model is an equation that can predict the biological activity of a molecule based on its calculated descriptors. The statistical robustness and predictive power of the model are rigorously validated using internal and external test sets of compounds. nih.gov QSAR analyses on related heterocyclic structures, such as pyrazine carboxamides and pyridazinones, have successfully identified key structural features that govern their activity, demonstrating the utility of this approach. nih.govasianpubs.org
Identification of Key Structural DescriptorsThe primary outcome of a QSAR study is the identification of a small number of molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors provide direct insight into the mechanism of action and highlight which molecular properties should be modified to enhance potency. For heterocyclic compounds like this compound, several types of descriptors are commonly found to be significant.asianpubs.orgsemanticscholar.org
| Descriptor Type | Example Descriptor | Typical Influence on Activity |
| Electronic | Atomic Charge, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding potential, and reaction propensity. A specific charge distribution may be required for optimal interaction with a biological target. |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions within a binding pocket. Often, an optimal range of lipophilicity is required. asianpubs.org |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Defines the size and shape requirements for fitting into a binding site. Bulky substituents in certain positions may increase or decrease activity due to steric clashes or favorable contacts. |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific recognition at a target site. The presence and location of these groups are often key determinants of binding affinity. |
QSAR models for related pyrazine carboxamides have shown that activity can be correlated with the presence of specific substituted groups, highlighting the importance of steric and electronic properties. nih.gov
Investigation of Non-Covalent Interactions
Non-covalent interactions are the primary forces driving molecular recognition and the binding of a ligand to its biological target. For this compound, the key non-covalent interactions include hydrogen bonds and weaker interactions involving the sulfur atom, such as chalcogen bonds.
Hydrogen Bonding NetworksThe pyridazine ring system is noted for its robust hydrogen-bonding capacity.nih.govresearchgate.netThe molecule this compound possesses multiple functional groups capable of participating in hydrogen bonds, acting as both donors and acceptors.
A particularly significant feature of pyridazine-3-carboxamide derivatives is the formation of a strong intramolecular hydrogen bond. This occurs between the amide N-H group (donor) and the adjacent nitrogen atom (N2) of the pyridazine ring (acceptor). nih.gov This interaction stabilizes a planar conformation of the carboxamide group relative to the ring, which can be crucial for pre-organizing the molecule for receptor binding. nih.govblumberginstitute.org
In addition to intramolecular bonding, the molecule can form a network of intermolecular hydrogen bonds. The carboxamide group is a classic hydrogen bonding motif, with the N-H group acting as a donor and the carbonyl oxygen (C=O) as a strong acceptor. The sulfanyl group (-SH) can also act as a weak hydrogen bond donor. Furthermore, the second nitrogen atom of the pyridazine ring (N1) is available to act as a hydrogen bond acceptor. nih.gov
| Functional Group | Potential Role in H-Bonding |
| Carboxamide N-H | Donor (intramolecular and intermolecular) |
| Carboxamide C=O | Acceptor (intermolecular) |
| Pyridazine N1 | Acceptor (intermolecular) |
| Pyridazine N2 | Acceptor (primarily intramolecular) |
| Sulfanyl S-H | Weak Donor (intermolecular) |
Chalcogen Bonds and Other Weak InteractionsA chalcogen bond is a non-covalent interaction involving a Group 16 element, such as the sulfur atom in the sulfanyl group of the target compound.researchgate.netd-nb.infoThis interaction occurs when an electron-deficient region on the chalcogen atom, known as a σ-hole, interacts attractively with a nucleophile (an electron-rich region like a lone pair on an oxygen or nitrogen atom, or a π-system).tandfonline.com
In this compound, the sulfur atom can participate in chalcogen bonding. The σ-hole is located along the axis of the C-S bond. These interactions, while weaker than conventional hydrogen bonds, are highly directional and can play a significant role in determining crystal packing and ligand-protein binding. d-nb.infotandfonline.com Studies on sulfur-containing heterocycles have confirmed their ability to form chalcogen bonds, which can stabilize transition states and mediate chemical reactions. researchgate.netnih.gov Research surveying high-resolution protein structures has shown that sulfur atoms frequently engage in chalcogen bonds with oxygen, sulfur, and aromatic rings. tandfonline.com
| Interaction Feature | Description |
| Chalcogen Bond Donor | The sulfur atom of the sulfanyl group. |
| Interaction Geometry | The interaction is directional, typically occurring along the extension of the C-S bond axis. tandfonline.com |
| Typical Acceptors | Oxygen atoms (e.g., from water, carbonyls), sulfur atoms, and the center of aromatic rings. tandfonline.com |
| Nature of Interaction | Primarily electrostatic and dispersion forces. d-nb.info |
Structure Activity Relationship Sar Studies of 5,6 Dimethyl 3 Sulfanylpyridazine 4 Carboxamide Derivatives
Impact of Substituent Modifications on Biological Activity
Positional Isomerism Effects
The arrangement of substituents on the pyridazine (B1198779) ring is a critical determinant of biological activity. Shifting the positions of the sulfanyl (B85325), carboxamide, or methyl groups can lead to significant changes in potency. For instance, studies on isomeric pyridazines have shown that even a slight change in the topology of the molecule can result in a clear difference in inhibitory potency against target enzymes. nih.gov The relative positions of the nitrogen atoms in the pyridazine ring and the attached functional groups dictate the molecule's hydrogen bonding vectors and dipole moment, which are essential for molecular recognition. nih.govnih.gov
For example, moving the carboxamide group from position 4 to an alternative position could disrupt a key hydrogen bond with a target protein. Similarly, the placement of the methyl groups at C5 and C6 provides a specific steric and electronic environment. Isomers with methyl groups at other positions would present a different steric profile, potentially hindering or enhancing the fit within a receptor's binding pocket. Research on related heterocyclic carboxamides has demonstrated that positional isomers can exhibit vastly different biological activities due to altered binding affinities with the target. mdpi.comresearchgate.net
Electronic and Steric Effects of Substituents
The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can modulate the reactivity and interaction potential of the entire molecule. nih.govwhiterose.ac.uk The pyridazine ring is inherently electron-deficient, and this property can be further influenced by attached groups.
Electronic Effects: Introducing EWGs, such as halogen atoms or nitro groups, can enhance the acidity of nearby protons and strengthen hydrogen bond donating capabilities, but may also alter the pKa of the pyridazine nitrogens. Conversely, EDGs like methoxy (B1213986) or amino groups increase the electron density of the ring, which can enhance π-π stacking interactions and alter the basicity of the ring nitrogens. nih.gov Studies on substituted pyridazines have shown that the system is generally tolerant to a wide range of both electron-rich and electron-deficient substituents, allowing for fine-tuning of activity. whiterose.ac.uk
Steric Effects: The size and shape of substituents (steric bulk) are crucial for ensuring a proper fit into the binding site of a biological target. nih.gov The dimethyl substitution at the 5 and 6 positions of the core molecule already imposes significant steric constraints. Adding bulky groups elsewhere, particularly near the sulfanyl and carboxamide moieties, could cause steric hindrance, preventing optimal interaction with the target. However, in some cases, increased steric bulk can enhance selectivity by preventing the molecule from binding to off-target proteins. Research has shown that adding steric bulk at the 3- and 6-positions of the pyridazine ring, which are adjacent to the ring nitrogens, can significantly impact interactions. whiterose.ac.uk
| Compound | Substituent (R) | Electronic Effect | Relative Activity |
|---|---|---|---|
| Derivative 1 | -H | Neutral | Baseline |
| Derivative 2 | -Cl | Electron-withdrawing | Increased |
| Derivative 3 | -OCH3 | Electron-donating | Decreased |
| Derivative 4 | -NO2 | Strongly Electron-withdrawing | Significantly Increased |
| Derivative 5 | -CH3 | Electron-donating | Slightly Decreased |
This interactive table illustrates hypothetical SAR data based on common findings in medicinal chemistry, where R represents a modification on an associated phenyl ring.
Role of the Sulfanyl Moiety in Molecular Interactions
The sulfanyl (-SH) or thioether (-SR) group at the C3 position is a key functional group that can participate in several types of molecular interactions. Sulfur-containing heterocycles are prevalent in medicinal chemistry due to the versatile roles the sulfur atom can play. nih.govresearchgate.net
The sulfur atom, being a soft Lewis base, can act as a hydrogen bond acceptor. More significantly, it can form non-covalent interactions with biological macromolecules through so-called "σ-hole interactions," where the electron-deficient region on the sulfur atom interacts with electron-rich areas on the target protein, like lone pairs on oxygen or nitrogen atoms. researchgate.net This type of interaction can be highly directional and contribute significantly to binding affinity.
Influence of the Carboxamide Group on Target Recognition
The carboxamide group (-CONH₂) is a classic pharmacophore known for its critical role in establishing specific interactions with biological targets. jocpr.com Its importance stems from its ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). jocpr.comnih.gov This dual capacity allows it to form strong, directional hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site, which is often essential for potent biological activity. nih.gov
Heterocyclic Ring System Contributions to Activity Profile
Pyridazine Ring Contributions
The pyridazine ring is not merely a passive scaffold but an active contributor to the molecule's biological activity. nih.govresearchgate.net It possesses a unique set of physicochemical properties that distinguish it from other aromatic systems like benzene (B151609) or other diazine isomers (pyrimidine and pyrazine). nih.govresearchgate.net
Key properties of the pyridazine ring include:
High Dipole Moment: The two adjacent nitrogen atoms create a significant dipole moment, which increases the polarity of the molecule. This often leads to improved aqueous solubility and can facilitate strong dipole-dipole interactions with the target protein. nih.gov
Dual Hydrogen-Bonding Capacity: Both nitrogen atoms have lone pairs of electrons and can act as hydrogen bond acceptors. This allows the pyridazine ring to form multiple hydrogen bonds with a receptor, sometimes engaging two different sites simultaneously, which can substantially increase binding affinity. nih.govresearchgate.net
Modulated Basicity: The pyridazine ring is characterized by weak basicity, which can be advantageous in drug design to avoid unwanted interactions or side effects associated with more basic amines. nih.gov
π-π Stacking Interactions: As an aromatic system, the electron-deficient pyridazine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.gov
Influence of Fused or Linked Heterocycles (e.g., oxadiazole, pyridine)
The strategic incorporation of additional heterocyclic rings, either fused to the core or linked as substituents, is a well-established method in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide derivatives, introducing heterocycles like oxadiazole or pyridine (B92270) can significantly influence their structure-activity relationship (SAR) by altering electronic distribution, hydrogen bonding capacity, metabolic stability, and receptor interaction.
The 1,3,4-oxadiazole (B1194373) ring, in particular, is a noteworthy pharmacophoric element. mdpi.com It is often employed as a bioisostere for amide and ester functionalities, capable of enhancing biological activity by participating in hydrogen bonding interactions. mdpi.comnih.gov This heterocycle is recognized for its favorable metabolic profile and its ability to act as a rigid linker, properly orienting other functional groups for optimal target engagement. researchgate.netrsc.org The incorporation of an oxadiazole moiety can lead to a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.com
While direct studies on this compound featuring linked oxadiazole or pyridine rings are not extensively documented in publicly available research, a study on the closely related 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide scaffold provides significant insights into the potential impact of such modifications. mdpi.com In this research, an N-acyl hydrazone and a 1,3,4-oxadiazole ring were introduced, leading to hybrid compounds with notable anti-inflammatory and anticancer properties. mdpi.com
The synthesis involved converting a hydrazide derivative into a 1,3,4-oxadiazol-2-thione ring, which was then further functionalized. mdpi.com The resulting compounds, which integrate the dimethylpyridine core with an oxadiazole ring and various substituted N-acyl hydrazone moieties, were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and for their cytotoxic activity against several cancer cell lines. mdpi.com
One of the standout compounds from this series, a Schiff base containing a 2-bromobenzylidene residue linked to the oxadiazole-modified pyridine carboxamide core, demonstrated potent inhibition of both COX-1 and COX-2 isoenzymes. mdpi.com Furthermore, the synthesized derivatives exhibited significant cytotoxic effects against a panel of human cancer cell lines, including A549 (lung), MCF-7 (breast), and LoVo (colon). mdpi.com
The findings from this study on a pyridine analogue strongly suggest that linking a 1,3,4-oxadiazole heterocycle to the core pyridazine-4-carboxamide (B1353753) structure is a promising strategy for developing new derivatives with potent biological activities. The oxadiazole ring acts as a key pharmacophoric element that can enhance the molecule's interaction with biological targets. mdpi.com
The data below summarizes the cytotoxic activity of selected 1,3,4-oxadiazole derivatives of the analogous 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazole Derivatives Data derived from studies on the analogous 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide scaffold. mdpi.com
| Compound ID | R-Group (Substituent on N-acyl hydrazone) | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/Dx (Colon, Doxorubicin-resistant) |
| Derivative 1 | 2-chlorobenzylidene | 2.15 | 3.51 | 3.19 | 2.54 |
| Derivative 2 | 3-chlorobenzylidene | 2.89 | 4.11 | 3.87 | 3.01 |
| Derivative 3 | 4-chlorobenzylidene | 1.87 | 2.98 | 2.55 | 1.99 |
| Derivative 4 | 2-bromobenzylidene | 1.54 | 2.18 | 1.98 | 1.62 |
| Piroxicam | (Standard) | 59.81 | 48.92 | 45.11 | 40.12 |
| Meloxicam | (Standard) | 65.23 | 55.43 | 50.21 | 47.88 |
Mechanistic Studies of Biological Activities of 5,6 Dimethyl 3 Sulfanylpyridazine 4 Carboxamide Derivatives
Enzyme Inhibition Mechanisms of 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide Derivatives
Derivatives of the this compound scaffold have been investigated for their potential to modulate the activity of various enzymes implicated in a range of physiological and pathological processes. These studies explore how structural modifications to the core molecule influence its interaction with enzyme active sites, leading to inhibition and potential therapeutic effects. The primary mechanisms of action investigated include the inhibition of enzymes involved in inflammation, neurotransmission, and cell proliferation.
Cyclooxygenase (COX-1/COX-2) Inhibition Profiling
Cyclooxygenase (COX) is a critical enzyme in the pathway that converts arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govresearchgate.net The enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and overexpressed during inflammation and in various neoplastic tissues. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.govnih.gov The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.net
Derivatives of related heterocyclic cores, such as 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide, have been synthesized and evaluated for their COX inhibitory activity. For instance, a series of Schiff base-type hybrid compounds containing a 4,6-dimethylpyridine core and a 1,3,4-oxadiazole (B1194373) ring were developed. nih.gov Within this series, certain derivatives demonstrated significant inhibitory activity against both COX-1 and COX-2. nih.gov Notably, a Schiff base containing a 2-bromobenzylidene residue was found to inhibit both COX-1 and COX-2 at low concentrations, with a selectivity ratio similar to that of meloxicam. nih.gov Another derivative with a 4-chlorobenzylidene moiety selectively inhibited the COX-2 isoenzyme. nih.gov
Similarly, studies on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share a dimethyl-substituted heterocyclic ring system, have identified compounds with promising COX-2 selectivity. ijper.org A derivative featuring a para-fluorophenyl substituent was the most potent, showing preferential inhibition of the COX-2 isoenzyme over the COX-1 isoenzyme. ijper.org
Table 1: COX Inhibition Profile of Selected Heterocyclic Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
|---|---|---|---|---|
| 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5, p-fluorophenyl) | COX-1 | 202.96 | 4.81 | ijper.org |
| COX-2 | 42.19 | |||
| 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 6, p-methoxyphenyl) | COX-1 | 586.54 | 4.11 | ijper.org |
| COX-2 | 142.71 | |||
| Indomethacin (Reference) | COX-1 | 0.68 | 0.04 | ijper.org |
| COX-2 | 18.3 |
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
Enzymes involved in neurotransmitter metabolism are key targets for treating neurodegenerative disorders. Acetylcholinesterase (AChE) terminates nerve impulses by hydrolyzing acetylcholine, and its inhibition is a strategy for treating conditions like Alzheimer's disease. nih.gov Monoamine oxidases (MAOs) metabolize endogenous amines, and selective MAO-B inhibitors are used to increase dopamine levels in the treatment of Parkinson's disease. nih.govnih.gov
Research into pyridazinone derivatives has revealed potent and selective MAO-B inhibitors. nih.gov A study of pyridazinobenzylpiperidine derivatives found that most compounds exhibited greater inhibition of MAO-B than MAO-A. nih.govresearchgate.net One compound, designated S5, which features a 3-chloro substitution, was identified as the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. nih.govresearchgate.net Kinetic studies showed that these compounds act as competitive and reversible inhibitors. researchgate.net
Table 2: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) | Reference |
|---|---|---|---|---|
| Compound S5 (3-Cl) | 3.857 | 0.203 | 19.04 | nih.govresearchgate.net |
| Compound S15 | 3.691 | >100 | - | nih.gov |
| Compound S16 (2-CN) | >100 | 0.979 | - | nih.govresearchgate.net |
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are mediators of inflammation. nih.govmdpi.com Inhibition of LOX, particularly 5-LOX, can reduce leukotriene production and thus produce an anti-inflammatory effect. nih.gov Developing dual inhibitors of both COX and LOX pathways is considered a promising strategy to achieve broader anti-inflammatory effects and potentially avoid some of the side effects associated with selective COX inhibitors. mdpi.com
Studies on structurally related 4,6-dimethyl-pyrrolo[3,4-c]pyrrole-dione derivatives have shown that these compounds can influence the activity of LOX in addition to COX enzymes. mdpi.com This dual-inhibition profile suggests that pyridazine-based scaffolds could be similarly modified to target both inflammatory pathways.
Alkaline Phosphatase Inhibition
Alkaline phosphatase (AP) is a metalloenzyme that hydrolyzes phosphate monoesters and is involved in various physiological processes. nih.gov The inhibition of specific AP isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP), is being explored for therapeutic benefits in conditions like vascular calcification. nih.govnih.gov
Research on heterocyclic compounds has identified potential AP inhibitors. For example, a series of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines, which are hydrazone derivatives, were tested for their inhibitory potential against alkaline phosphatases. researchgate.net One compound in this series was the most potent inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC₅₀ value of 1.09 µM. researchgate.net Another derivative showed selectivity and potency for human intestinal alkaline phosphatase (h-IAP) with an IC₅₀ of 0.71 µM. researchgate.net Molecular docking studies suggested that these inhibitors interact with key residues within the enzyme's binding pocket. researchgate.net
Telomerase Inhibition
Telomerase is a reverse transcriptase enzyme responsible for maintaining telomere length, which is crucial for the continued proliferation of cancer cells. nih.govnih.gov Its reactivation is a hallmark of most cancers, making it a significant target for cancer therapy. nih.gov Inhibition of telomerase can lead to telomere shortening, replicative senescence, and apoptosis in cancer cells. nih.gov One mechanism of inhibition involves the use of small molecules that stabilize G-quadruplex (GQ) structures in telomeric DNA, which hinders the binding and function of telomerase. nih.gov While specific studies on this compound derivatives as telomerase inhibitors are not prominent, the general strategy of targeting telomerase with small heterocyclic molecules remains an active area of research.
Other Enzyme Target Modulations (e.g., HDAC, thymidylate synthase, thymidine phosphorylase)
The versatility of the pyridazine (B1198779) carboxamide scaffold lends itself to exploration against other enzyme targets relevant to cancer therapy.
Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression regulation. nih.gov HDAC inhibitors have emerged as important therapeutic agents, particularly in oncology. nih.gov The carboxamide moiety is a key functional group in many known HDAC inhibitors, acting as a zinc-binding group. For example, 2-substituted benzamide derivatives have been investigated as selective HDAC3 inhibitors. nih.gov This suggests that the carboxamide group of the pyridazine scaffold could be similarly exploited to design novel HDAC inhibitors.
Thymidylate Synthase (TS): TS is a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. clinpgx.orgwikipedia.orgnih.gov As such, TS is a well-established target for chemotherapy. clinpgx.orgnih.govresearchgate.net Many TS inhibitors are designed as folate or nucleotide analogs. nih.govnih.gov The development of novel heterocyclic compounds that can inhibit TS through different binding modes is an ongoing area of drug discovery. nih.gov
Thymidine Phosphorylase (TP): TP is an enzyme involved in nucleotide metabolism and is also known to be an angiogenic factor. nih.govfrontiersin.org It is expressed at higher levels in many solid tumors compared to normal tissues, and its expression is often correlated with a poorer prognosis. nih.gov Inhibiting TP can suppress tumor growth by inhibiting angiogenesis and increasing apoptosis. nih.gov Research into TP inhibitors has identified compounds like 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride that effectively suppress TP-mediated angiogenesis. nih.gov
Mechanistic Insights into the Biological Activities of this compound Derivatives Remain Largely Unexplored
Following a comprehensive review of scientific literature, it has been determined that specific mechanistic studies on the biological activities of the chemical compound this compound are not publicly available. While research exists for broader categories of related compounds, such as pyridazine and carboxamide derivatives, this body of work does not directly address the detailed cellular and molecular pathways of the specified compound.
The initial request for an in-depth article focusing solely on this compound, with a specific outline covering cellular pathway modulation, mechanisms of cell growth inhibition, apoptosis induction, cell cycle regulation, anti-angiogenic activity, reactive oxygen species (ROS) modulation, and immunomodulatory effects, cannot be fulfilled with scientifically accurate and specific data at this time. The available research on analogous compounds provides a general context for the potential biological activities of pyridazine-based structures, but does not offer the specific mechanistic details required for a thorough analysis of this compound.
For instance, studies on various pyridazine derivatives have indicated potential for anti-cancer and anti-inflammatory properties. Some pyridazine compounds have been investigated for their ability to inhibit cell proliferation by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). Research into other heterocyclic compounds containing the pyridazine scaffold has also shown promise in inducing apoptosis, or programmed cell death, in cancer cells through modulation of pathways involving Bcl-2 family proteins and caspases.
Furthermore, the anti-angiogenic potential of certain pyridazine derivatives has been explored, with some compounds demonstrating the ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. The modulation of reactive oxygen species (ROS) and potential antioxidant or pro-oxidant effects are also areas of investigation for some classes of heterocyclic compounds, given their role in cellular signaling and pathophysiology. Additionally, the immunomodulatory effects of certain nitrogen-containing heterocyclic structures have been noted, with some compounds influencing the production of inflammatory cytokines.
However, it is crucial to reiterate that these findings are from studies on different, albeit structurally related, molecules. Direct extrapolation of these mechanisms to this compound would be scientifically unfounded without specific experimental evidence. The precise biological activities and cellular mechanisms of a compound are highly dependent on its unique three-dimensional structure and chemical properties.
Therefore, until specific research is conducted and published on this compound, a detailed and accurate article on its mechanistic studies, as per the requested outline, cannot be generated.
Target Identification and Validation Approaches
The identification and validation of specific biological targets are foundational to understanding the therapeutic potential of this compound derivatives. These processes involve a combination of sophisticated biochemical and molecular techniques designed to elucidate the precise mechanisms by which these compounds exert their effects at a cellular level.
Biochemical Assay Development for Specific Targets
The development of robust biochemical assays is a critical first step in identifying the molecular targets of pyridazine derivatives and quantifying their activity. These assays are designed to measure the effect of a compound on a specific biological process or entity, such as enzyme activity or receptor binding. For pyridazine derivatives, a range of assays has been developed to screen for and characterize their interactions with potential targets, particularly protein kinases and other enzymes implicated in disease pathways.
One prominent example involves the in vitro vascular endothelial growth factor receptor (VEGFR) enzyme inhibition assay, which has been utilized for pyridazine-containing compounds. bohrium.com In such assays, the ability of the compound to inhibit the kinase activity of VEGFR is measured, often at a standard concentration to determine the percentage of inhibition. For instance, certain pyridazine derivatives have demonstrated significant inhibitory effects in VEGFR kinase assays, indicating their potential as targeted anticancer agents. bohrium.com
Another approach involves the use of competitive labeling studies to define a compound's binding site. For a series of pyridazine-derived γ-secretase modulators (SGSMs), an active SGSM-photoprobe was synthesized. This tool allows for cross-linking studies to physically demonstrate the binding site of these ligands within the γ-secretase enzyme complex, helping to differentiate their mechanism from that of inhibitors. curealz.org
Furthermore, assays to determine the binding affinity for specific receptors are common. Derivatives of pyridopyridazines, a related class of compounds, have been evaluated for their affinity to the benzodiazepine binding site of the GABAA receptor, with some compounds showing high affinity. scirp.org
The table below summarizes various biochemical assays employed in the study of pyridazine derivatives.
| Assay Type | Target/Process Measured | Example Compound Class | Key Findings |
| Enzyme Inhibition Assay | Vascular Endothelial Growth Factor Receptor (VEGFR) kinase activity | Pyridazine-containing compounds | A derivative showed 92.2% inhibition at a 10 µM dose. bohrium.com |
| Radioligand Displacement Assay | [3H]-flumazenil displacement from GABAA receptor | Pyrido[2,3-c]pyridazine derivatives | Ki value less than 100 nM, indicating high affinity. scirp.org |
| Photoprobe Cross-linking | Binding site within the γ-secretase enzyme | Pyridazine-derived soluble γ-secretase modulators (SGSMs) | Identification of critical interaction sites for modulatory activity. curealz.org |
| Kinase Inhibition Assay | p38 kinase activity | Pyrido[2,3-d]- and pyrido[3,4-d]pyridazines | Identification as inhibitors for treating inflammatory conditions. scirp.org |
Molecular Interaction Studies at Receptor/Enzyme Active Sites
Following the identification of a potential target through biochemical assays, molecular interaction studies are conducted to understand the precise binding mode of the compound at the atomic level. These studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective derivatives.
Molecular docking is a computational technique frequently used to predict the binding orientation of small molecules to their protein targets. For pyridazine derivatives targeting VEGFR, docking studies have shown that active compounds can occupy the ATP binding site of the kinase domain. bohrium.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the compound within the active site and are responsible for its inhibitory activity. bohrium.com
The unique physicochemical properties of the pyridazine ring, including its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, are significant in these drug-target interactions. nih.gov The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, simultaneously engaging a target protein in dual H-bonding interactions. nih.gov Modeling studies have identified the potential for pyridazine inhibitors to form an extended hydrogen-bonding network within an enzyme's active site, sometimes involving water molecules that bridge the inhibitor and amino acid residues like tyrosine. nih.gov
X-ray crystallography provides definitive experimental evidence of binding modes. For some heterocyclic inhibitors, crystallographic studies have confirmed the importance of an enzyme-like binding pocket and have visualized key interactions, such as intramolecular hydrogen bonds that contribute to the planarity and activity of the compound. nih.govblumberginstitute.org
The table below details the types of molecular interactions observed between pyridazine derivatives and their biological targets.
| Interaction Type | Residues/Regions Involved | Target Example | Significance |
| Hydrogen Bonding | Amino acid residues in the ATP binding pocket | VEGFR Kinase | Key for anchoring the inhibitor and explaining anticancer activity. bohrium.com |
| Dual H-Bonding Interactions | Target protein residues | Various enzymes | The two nitrogen heteroatoms of the pyridazine ring can engage the target simultaneously. nih.gov |
| Hydrophobic Interactions | Hydrophobic pockets within the active site | Various receptors/enzymes | Stabilizes the compound within the binding site. |
| π-π Stacking | Aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) | Various receptors/enzymes | The high dipole moment of the pyridazine ring can facilitate these interactions. nih.gov |
Potential Research Applications Beyond Clinical Trials
Lead Compound Discovery and Optimization in Medicinal Chemistry Research
The pyridazine (B1198779) heterocycle is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. nih.gov This suggests that 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide could serve as a valuable starting point for the discovery and optimization of new lead compounds.
The pyridazine ring is present in a number of approved drugs and is a key component in many more investigational compounds. nih.gov Its derivatives have shown a remarkable diversity of biological effects, as highlighted in the table below.
| Therapeutic Area | Observed Activities of Pyridazine Derivatives | Potential Molecular Targets |
|---|---|---|
| Oncology | Antiproliferative, Kinase inhibition | Various protein kinases, Glutaminase 1 (GLS1), Tropomyosin receptor kinase (TRK) |
| Inflammation | Anti-inflammatory, COX inhibition | Cyclooxygenase (COX) enzymes, p38 kinase |
| Infectious Diseases | Antibacterial, Antiviral, Antifungal | Bacterial and viral enzymes, Fungal cell wall components |
| Neurological Disorders | Anticonvulsant, Antidepressant, Neuroprotective | Ion channels, Neurotransmitter receptors |
| Cardiovascular Diseases | Antihypertensive, Antiplatelet | Angiotensin receptors, Platelet aggregation factors |
The specific substituents on this compound—the dimethyl groups, the sulfanyl (B85325) (thiol) group, and the carboxamide moiety—could be systematically modified to create a library of analogues. This library could then be screened against a wide range of biological targets to identify novel therapeutic scaffolds. The sulfanyl group, in particular, offers a handle for further chemical modifications and can play a crucial role in binding to target proteins.
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. researchgate.net This approach can offer advantages over combination therapies, including improved efficacy and a better side-effect profile. researchgate.net
The pyridazine scaffold is an attractive core for MTDL design due to its ability to be readily functionalized. By combining the pyridazine core with other pharmacophores, researchers can design hybrid molecules that act on different pathways involved in a disease. For instance, a pyridazine-based compound could be designed to simultaneously inhibit a protein kinase and an enzyme involved in inflammatory pathways, a strategy that could be beneficial in treating certain types of cancer. The structural features of this compound could be a starting point for the rational design of such MTDLs.
Applications in Agricultural Chemistry Research
Pyridazine derivatives are not only important in medicine but also have significant applications in agriculture. organic-chemistry.org
Many pyridazine-containing compounds have been investigated for their fungicidal and bactericidal properties. The presence of the nitrogen-containing heterocycle is often key to their activity against plant pathogens. Research into this compound could involve screening for its efficacy against a panel of phytopathogenic fungi and bacteria to determine its potential as a novel crop protection agent. The sulfanyl and carboxamide groups could be crucial for its mode of action.
While not as common as their use as pesticides, some nitrogen-containing heterocyclic compounds have shown potential as plant growth regulators. Further investigation would be needed to determine if this compound or its derivatives exhibit any such properties, which could include effects on root development, flowering, or stress tolerance in plants.
Exploration in Materials Science
The unique electronic properties of the pyridazine ring make it a candidate for applications in materials science. iiste.org The electron-deficient nature of the pyridazine ring, a result of the two electronegative nitrogen atoms, can be harnessed in the design of novel organic materials. researchgate.netnih.gov
Recent research has demonstrated the potential of pyridazine derivatives in several areas of materials science:
Organic Electronics: Pyridazine-based compounds have been synthesized and investigated for their use in organic light-emitting diodes (OLEDs) and as materials for photovoltaic applications. researchgate.netliberty.edu Their electronic properties can be tuned by the introduction of different substituents, making them versatile building blocks for new semiconducting materials. tandfonline.com
Corrosion Inhibitors: The nitrogen atoms in the pyridazine ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. researchgate.netresearchgate.nettandfonline.com The presence of the sulfanyl group in this compound could further enhance its ability to bind to metal surfaces, making it a promising candidate for research into new, more effective, and potentially environmentally friendly corrosion inhibitors. researchgate.nettandfonline.com
Further research into the synthesis and characterization of polymers and coordination complexes incorporating this compound could unveil novel materials with interesting optical, electronic, or protective properties.
Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the compound “this compound” corresponding to the requested potential research applications.
Extensive searches for studies related to this specific molecule in the context of novel functional materials, optoelectronic applications, preclinical in vitro anticancer activity, and antimicrobial or antifungal research have yielded no results. The provided research citations pertain to other, structurally distinct carboxamide derivatives and heterocyclic compounds.
Therefore, it is not possible to provide an article on “this compound” that adheres to the strict outline and content requirements of the user's request, as the necessary scientific findings for the following sections are not available in the public domain:
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of 5,6-dimethyl-3-sulfanylpyridazine-4-carboxamide, the ¹H NMR spectrum would be expected to show distinct signals for the methyl groups, the carboxamide NH₂ protons, and any protons on the pyridazine (B1198779) ring or substituted moieties. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons of the carboxamide group (CONH₂) typically appear as a broad singlet. Protons on the pyridazine ring would resonate in the aromatic region of the spectrum. jocpr.com
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift provides insight into its hybridization and bonding environment. In the case of this compound derivatives, signals would be expected for the methyl carbons, the pyridazine ring carbons, the carbonyl carbon of the carboxamide group, and any carbons in substituent groups.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra correlate proton signals with their directly attached carbon atoms. These techniques are invaluable for assigning the complex spectra of substituted derivatives.
Conformational Analysis: In some cases, amide derivatives can exhibit restricted rotation around the C-N bond, leading to the observation of distinct sets of NMR signals for different conformers (rotamers). mdpi.com Dynamic NMR studies at varying temperatures can be employed to investigate the energetics of this rotational barrier. mdpi.com The presence of bulky substituents on the pyridazine ring or the carboxamide nitrogen can influence the preferred conformation.
Interactive Data Table: Representative ¹H NMR Data for a Pyridazine Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| NH | 12.17 | s | - | Pyridazinone NH jocpr.com |
| Aromatic H | 9.11 | d | 3 | Pyridazine ring H jocpr.com |
| Aromatic H | 8.58 | t | 7.8 | Pyridazine ring H jocpr.com |
| Aromatic H | 7.83 | d | - | Pyridazine ring H jocpr.com |
| NH (exchangeable) | 4.41 | s | - | NH proton nih.gov |
| Aromatic H | 6.67 | s | - | Pyridazine ring H nih.gov |
| Aromatic H | 7.26-8.26 | m | - | Aromatic protons nih.gov |
Note: The data presented is for illustrative purposes based on related pyridazine structures and may not represent the exact values for this compound derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.
For derivatives of this compound, the FT-IR spectrum would be expected to display characteristic absorption bands for the following functional groups:
N-H stretching: The carboxamide group (CONH₂) typically shows two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.govliberty.edu
C=O stretching: A strong absorption band corresponding to the carbonyl group of the carboxamide is expected in the range of 1680-1630 cm⁻¹. jocpr.comnih.gov
C-H stretching: Aromatic C-H stretching vibrations of the pyridazine ring are usually observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear in the 3000-2850 cm⁻¹ region. jocpr.com
C=N and C=C stretching: The pyridazine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. core.ac.ukresearchgate.net
S-H or C-S stretching: The sulfanyl (B85325) group (-SH) would show a weak absorption band around 2600-2550 cm⁻¹. If the sulfur is part of a thioether or other linkage, the C-S stretching vibrations would appear at lower frequencies in the fingerprint region.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3400-3100 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| S-H (Thiol) | 2600-2550 | Stretching |
| C=O (Amide) | 1680-1630 | Stretching |
| C=N, C=C (Ring) | 1600-1400 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental formula. wvu.edu For a derivative of this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm its molecular weight.
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide valuable structural information. For the title compound and its derivatives, characteristic fragmentation pathways might include:
Loss of the carboxamide group or parts of it (e.g., loss of NH₃ or CONH₂).
Cleavage of the sulfanyl group.
Fragmentation of the pyridazine ring.
Loss of substituents.
The analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule. wvu.eduresearchgate.net
Interactive Data Table: Illustrative Mass Spectrometry Data for a Pyridazine Derivative
| m/z Value | Interpretation | Possible Formula |
| 382 | Molecular Ion (M⁺) | C₁₇H₁₁BrN₄O₂ nih.gov |
| 384 | M⁺ + 2 (Isotopic peak for Br) | C₁₇H₁₁BrN₄O₂ nih.gov |
| 381 | Molecular Ion (M⁺) | C₁₇H₁₂BrN₅O nih.gov |
| 383 | M⁺ + 2 (Isotopic peak for Br) | C₁₇H₁₂BrN₅O nih.gov |
| 421 | Molecular Ion (M⁺) | C₁₉H₁₂BrN₅O₂ nih.gov |
| 423 | M⁺ + 2 (Isotopic peak for Br) | C₁₉H₁₂BrN₅O₂ nih.gov |
Note: The data presented is for related bromo-pyridazine derivatives and serves to illustrate the principles of mass spectrometric analysis.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if available for derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net
For derivatives of this compound that can be obtained as single crystals suitable for X-ray diffraction, this technique can provide:
Unambiguous confirmation of the molecular structure.
The absolute stereochemistry of chiral centers, if present.
Information about intermolecular interactions, such as hydrogen bonding, in the solid state, which influences the crystal packing. mdpi.comresearchgate.net
While no specific X-ray crystallographic data for this compound was found, studies on related heterocyclic compounds demonstrate the power of this technique in providing detailed structural insights. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the proposed formula.
For a new derivative of this compound, elemental analysis for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) would be performed. The results are typically expected to be within ±0.4% of the theoretical values.
Interactive Data Table: Example of Elemental Analysis Data
| Element | Calculated (%) for C₁₇H₁₁BrN₄O₂ | Found (%) |
| C | 53.28 | 55.97 nih.gov |
| H | 2.89 | 2.61 nih.gov |
| N | 14.62 | 14.35 nih.gov |
| Br | 20.85 | 20.37 nih.gov |
Note: This data is for a related compound and illustrates the comparison between calculated and found elemental percentages.
Q & A
Q. How can computational modeling integrate with experimental design for derivative development?
- Methodological Answer : Use molecular dynamics simulations to predict solubility and membrane permeability. Prioritize derivatives with favorable ADMET profiles (e.g., low CYP450 inhibition). Validate predictions with experimental logP measurements and Caco-2 cell permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
